BenchChemオンラインストアへようこそ!

(R)-6-Methoxy-2-aminotetralin hydrochloride

Dopamine D2 receptor Intrinsic efficacy Partial agonism

(R)-6-Methoxy-2-aminotetralin hydrochloride (CAS: 1229244-90-9; free base CAS: 177017-68-4) is the (R)-enantiomer of 6-methoxy-2-aminotetralin, a chiral bicyclic aromatic amine belonging to the 2-aminotetralin class of conformationally constrained phenethylamine analogs. With a molecular formula of C₁₁H₁₅NO·HCl and molecular weight of 213.70 g/mol, this compound features a methoxy substituent at the 6-position of the tetralin ring system and a primary amine at the 2-position in the (R) absolute configuration.

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
Cat. No. B2559063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-Methoxy-2-aminotetralin hydrochloride
Molecular FormulaC11H16ClNO
Molecular Weight213.70 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(CC2)N)C=C1.Cl
InChIInChI=1S/C11H15NO.ClH/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11;/h3,5,7,10H,2,4,6,12H2,1H3;1H/t10-;/m1./s1
InChIKeyVANKCRQVOCWUPP-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-6-Methoxy-2-aminotetralin Hydrochloride: Chiral Aminotetralin Scaffold for Enantioselective Neuropharmacology Research


(R)-6-Methoxy-2-aminotetralin hydrochloride (CAS: 1229244-90-9; free base CAS: 177017-68-4) is the (R)-enantiomer of 6-methoxy-2-aminotetralin, a chiral bicyclic aromatic amine belonging to the 2-aminotetralin class of conformationally constrained phenethylamine analogs . With a molecular formula of C₁₁H₁₅NO·HCl and molecular weight of 213.70 g/mol, this compound features a methoxy substituent at the 6-position of the tetralin ring system and a primary amine at the 2-position in the (R) absolute configuration [1]. The 2-aminotetralin scaffold has served as a privileged template for mapping ligand binding sites of monoaminergic G protein-coupled receptors, including dopamine D₂, D₃, and serotonin 5-HT₁ receptor subtypes, where stereochemistry at the 2-position is a critical determinant of pharmacological outcome [2][3].

Why (R)-6-Methoxy-2-aminotetralin Hydrochloride Cannot Be Substituted by Racemate, (S)-Enantiomer, or Positional Isomers


Within the 2-aminotetralin series, stereochemistry at the 2-position and the position of the aromatic methoxy substituent jointly govern receptor binding, intrinsic efficacy, and functional selectivity. Enantiomeric pairs of 2-aminotetralins exhibit diametrically opposed pharmacological profiles: (S)-enantiomers behave as full agonists at dopamine D₂ receptors while (R)-enantiomers are partial agonists [1]; likewise, the enantiomers of N-0437 discriminate between pre- and postsynaptic dopamine receptor populations, with the (+)-enantiomer stimulating presynaptic autoreceptors while blocking postsynaptic receptors [2]. At the 5-HT₁ receptor family, 5-substituted-2-aminotetralins display at least 50-fold stereoselective preference for the [2S] over the [2R] configuration [3]. Furthermore, shifting the methoxy group from the 6- to the 7-position reverses the effect on monoamine uptake inhibition — 6-OH substitution increases dopamine and norepinephrine uptake inhibitory potency, whereas 7-methoxy substitution decreases it [4][5]. These orthogonal determinants mean that procurement of the specific (R)-6-methoxy enantiomer is non-negotiable for experiments requiring defined intrinsic activity, stereospecific target engagement, or positional isomer-controlled SAR.

Quantitative Differentiation Evidence for (R)-6-Methoxy-2-aminotetralin Hydrochloride vs. Closest Comparators


Enantiomer-Dependent D₂ Receptor Intrinsic Efficacy: (R) = Partial Agonist vs. (S) = Full Agonist

In a direct enantiomeric comparison using cloned human dopamine D₂ receptors expressed in Ltk⁻ cells, the (S)-enantiomers of 2-aminotetralin derivatives behaved as full agonists in the forskolin-stimulated cyclic AMP assay and displayed a large K(R)/K(RG) ratio, whereas the (R)-enantiomers were classified as partial agonists with significantly lower K(R)/K(RG) ratios [1]. The correlation between the affinity ratio for active versus inactive receptor conformations and intrinsic activity was r = 0.96 across 19 pharmacologically diverse D₂ ligands, establishing a robust quantitative framework [1]. Although this study examined 5-substituted-2-(dipropylamino)tetralins, the (R)-configuration at the 2-position is the conserved stereochemical determinant of partial agonist character across the 2-aminotetralin chemotype.

Dopamine D2 receptor Intrinsic efficacy Partial agonism Enantioselectivity

Enantiomer-Specific Discrimination Between Pre- and Postsynaptic D₂ Receptor Populations In Vivo

In vivo evaluation of the enantiopure 2-aminotetralin N-0437 demonstrated that (+)N-0437 stimulates presynaptic dopamine D₂ autoreceptors (as measured by antagonism of γ-butyrolactone-induced DOPA accumulation and induction of hypomotility) while acting as a weak antagonist at postsynaptic D₂ receptors [1]. In contrast, (−)N-0437 is a full postsynaptic D₂ agonist, inducing dose-dependent stereotypy and rotation in 6-hydroxydopamine-lesioned rats [1]. Both enantiomers exhibited similarly high potency at presynaptic sites, but diverged categorically at postsynaptic sites: at doses of 1 and 10 µmol/kg i.p., (+)N-0437 displayed virtually no postsynaptic agonist activity [1]. This functional pre-/postsynaptic discrimination mapped to the (R)-(+) vs. (S)-(−) configuration.

Presynaptic autoreceptor Postsynaptic D2 receptor In vivo pharmacology Stereoselectivity

Positional Isomer SAR: 6-Methoxy vs. 7-Methoxy and 6-Hydroxy in Monoamine Uptake Inhibition

Quantitative structure-activity relationship (QSAR) analysis of 57 substituted aminotetralin analogues established that, among aromatic ring substituents, a hydroxy group at the R₆ position increases norepinephrine (NE) uptake inhibitory potency, whereas a methoxy group at the R₇ position decreases it [1]. A parallel QSAR study of 44 analogues for dopamine (DA) uptake inhibition confirmed the same directional pattern: 6-OH increases DA uptake inhibitory potency, while 7-methoxy decreases it [2]. The 6-methoxy substituent thus occupies a pharmacologically intermediate position — distinct from both the potency-enhancing 6-OH and the potency-reducing 7-MeO — providing a defined SAR anchor point for fine-tuning monoamine transporter interactions without the strong hydrogen-bond donor character of a phenolic hydroxyl.

Monoamine transporter Positional isomer SAR Dopamine uptake Norepinephrine uptake

6-Substituted 2-Aminotetralins as D₃-Selective Pharmacophore: 400-Fold D₃/D₂ Selectivity Achievable via 6-Position Derivatization

A series of 6-substituted 2-aminotetralins, developed starting from the 5-methoxy lead (+)-UH-232, demonstrated that derivatization at the 6-position can confer exceptional dopamine D₃ receptor selectivity. The optimized compound GR218231 — bearing a (4-methoxyphenyl)sulfonylmethyl group at the 6-position and an (R)-configuration at the 2-position — exhibits approximately 400-fold selectivity for the dopamine D₃ receptor over the D₂ receptor and approximately 10,000-fold selectivity over D₁ and D₄ receptors [1]. The (R)-isomer of GR218231 (pKi = 8.9) is marginally more potent than the racemic mixture (pKi = 8.8), confirming that the (R)-stereochemistry is compatible with, and may enhance, high-affinity D₃ binding [2]. While GR218231 is a fully elaborated derivative, its pharmacology establishes the 6-position of the (R)-2-aminotetralin scaffold as a critical vector for installing D₃ subtype selectivity.

Dopamine D3 receptor Receptor subtype selectivity 6-Substituted aminotetralin GR218231

Antihypertensive Efficacy of 6-Methoxy Aminotetralins: Activity Equivalent to Labetalol in Spontaneously Hypertensive Rats

In a series of 2-aminotetralins designed as conformational mimics of the antihypertensive agents labetalol and medroxalol, compounds containing a 6-methoxy substituent were at least as active as labetalol in lowering blood pressure in the spontaneously hypertensive rat (SHR) model [1]. Radioligand binding characterization revealed that these 6-methoxy aminotetralins were comparable to labetalol as α₁-adrenoceptor antagonists but were substantially weaker as β₁-adrenoceptor antagonists, indicating a differentiated α₁/β₁ selectivity profile relative to the reference drug [1]. This demonstrates that the 6-methoxy substitution pattern confers a pharmacologically meaningful cardiovascular profile distinct from other positional isomers in the aminotetralin series.

Antihypertensive Alpha-1 antagonist Beta-1 antagonist Cardiovascular pharmacology

High-Value Research and Industrial Application Scenarios for (R)-6-Methoxy-2-aminotetralin Hydrochloride


D₂ Receptor Partial Agonist Tool Compound for Biased Signaling and Conformational Selectivity Studies

Investigators studying the distinction between D₂ receptor partial and full agonism can deploy (R)-6-methoxy-2-aminotetralin hydrochloride as a stereochemically defined partial agonist scaffold. As demonstrated by Malmberg et al. (1998), (R)-enantiomers of 2-aminotetralins exhibit lower K(R)/K(RG) ratios consistent with partial agonism, in contrast to the full agonist profile of the corresponding (S)-enantiomers [1]. This enables experiments requiring controlled submaximal receptor activation — such as biased signaling assays comparing G protein versus β-arrestin pathways, or studies of dopamine receptor supersensitivity — where use of the racemate would introduce an uninterpretable mixture of intrinsic activities. The hydrochloride salt form ensures aqueous solubility compatible with in vitro assay buffers.

Presynaptic D₂ Autoreceptor-Selective Pharmacological Probe for Dopamine Release Modulation Studies

The (R)-configuration at the 2-position of 2-aminotetralins is associated with selective presynaptic D₂ autoreceptor agonist activity without concomitant postsynaptic activation, as established by Van der Weide et al. (1988) using the enantiomeric pair of N-0437 [1]. (R)-6-Methoxy-2-aminotetralin hydrochloride provides a starting scaffold for developing autoreceptor-selective probes that can reduce dopamine release via presynaptic feedback without triggering postsynaptic signaling — a pharmacological profile relevant to understanding autoreceptor-mediated regulation of dopaminergic tone and to evaluating presynaptic mechanisms in models of schizophrenia and substance use disorders.

Synthetic Intermediate for 6-Position-Derivatized D₃-Selective Ligand Discovery Programs

The 6-methoxy group of (R)-6-methoxy-2-aminotetralin serves as a readily modifiable handle for constructing D₃ receptor-selective ligands. As shown by Murray et al. (1996), elaboration at the 6-position of the (R)-2-aminotetralin scaffold can yield compounds with up to 400-fold D₃/D₂ selectivity and 10,000-fold selectivity over D₁ and D₄ receptors [1]. The pre-installed (R)-stereochemistry eliminates the need for chiral resolution after derivatization, while the 6-methoxy group can be demethylated to the phenol for further functionalization or retained as a metabolically stable ether. This makes the compound a strategic building block for medicinal chemistry programs targeting D₃ receptor-linked indications including Parkinson's disease, schizophrenia, and substance use disorders.

Positional Isomer Reference Standard for Monoamine Transporter SAR and Metabolite Identification Studies

The QSAR studies of Kim et al. (1993, Parts I and II) established that the effect of aromatic substitution on monoamine uptake inhibition is highly position-dependent: 6-OH increases both NE and DA uptake inhibitory potency, whereas 7-OCH₃ decreases it [1][2]. (R)-6-Methoxy-2-aminotetralin hydrochloride occupies the pharmacologically intermediate space between these two extremes, making it an essential reference compound for SAR studies that systematically map the contribution of 6-position electronics and hydrogen-bonding character to transporter affinity. It also serves as an authentic analytical standard for identifying the 6-methoxy metabolite (6-hydroxy-7-methoxy-2-aminotetralin) in metabolic stability studies of catechol-containing 2-aminotetralin drug candidates.

Quote Request

Request a Quote for (R)-6-Methoxy-2-aminotetralin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.